

Spectroscopic Analysis of 4-(Chloromethyl)-2-methoxypyridine Hydrochloride: A Technical Overview

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Compound of Interest

Compound Name: 4-(Chloromethyl)-2-methoxypyridine hydrochloride

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This technical guide provides an in-depth overview of the spectroscopic data for **4-(Chloromethyl)-2-methoxypyridine hydrochloride**. Due to the limited availability of public spectroscopic data for this specific compound, this document presents data for structurally similar compounds to serve as a reference for researchers in the field. The guide includes detailed experimental protocols for the key analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

While specific spectral data for **4-(Chloromethyl)-2-methoxypyridine hydrochloride** is not readily available in public databases, the following tables summarize typical spectroscopic data for closely related pyridine derivatives. This information can be valuable for predicting the spectral characteristics of the target compound.

Table 1: Representative ^1H NMR Spectroscopic Data for Substituted Pyridines

Compound	Solvent	Chemical Shift (δ) ppm
4-(Chloromethyl)pyridine hydrochloride	D_2O	8.85 (d, 2H), 7.95 (d, 2H), 4.80 (s, 2H)
2-Methoxy-4-methylpyridine	$CDCl_3$	8.10 (d, 1H), 6.70 (s, 1H), 6.60 (d, 1H), 3.90 (s, 3H), 2.30 (s, 3H)

Table 2: Representative IR Absorption Bands for Chloro- and Methoxy-Substituted Pyridines

Functional Group	Characteristic Absorption (cm^{-1})
C-Cl Stretch	650 - 850
C-O-C Stretch (Aryl Ether)	1230 - 1270 (asymmetric), 1020 - 1075 (symmetric)
C=N Stretch (in Pyridine Ring)	~1580
C=C Stretch (in Pyridine Ring)	~1600 and ~1470
C-H Stretch (Aromatic)	3000 - 3100
C-H Stretch (Aliphatic)	2850 - 3000

Table 3: Representative Mass Spectrometry Data for a Related Compound

Compound	Ionization Method	$[M+H]^+$ (m/z)
2-(Chloromethyl)-4-methoxypyridine	Electrospray (ESI)	158.0

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS data for compounds like **4-(Chloromethyl)-2-methoxypyridine hydrochloride**. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule by analyzing the magnetic properties of its atomic nuclei.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the solid **4-(Chloromethyl)-2-methoxypyridine hydrochloride** in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube. The choice of solvent is crucial to avoid interfering signals.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - Acquire a ¹H NMR spectrum to identify the chemical environment of the hydrogen atoms.
 - Acquire a ¹³C NMR spectrum to identify the carbon framework of the molecule.
 - Additional experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity between protons and carbons.
- Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

- Sample Preparation:
 - KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or clean ATR crystal).
 - Record the sample spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).
- Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

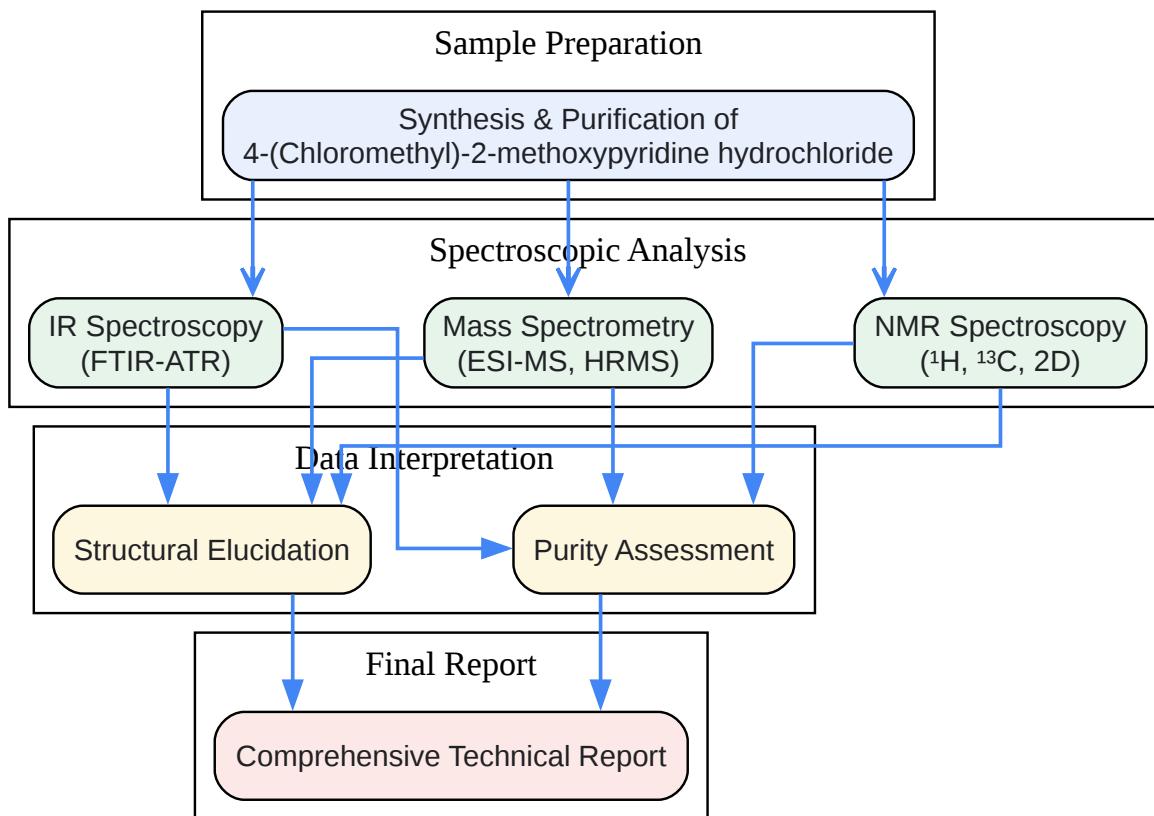
Objective: To determine the molecular weight and elemental composition of the molecule by measuring its mass-to-charge ratio.

Methodology:

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electrospray ionization (ESI) is a common soft ionization method suitable for polar molecules like pyridine derivatives.
- Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion at a specific mass-to-charge ratio, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.



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Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

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